molecular formula C2H3N3S B14751093 2H-1,2,4,6-Thiatriazine CAS No. 290-93-7

2H-1,2,4,6-Thiatriazine

Cat. No.: B14751093
CAS No.: 290-93-7
M. Wt: 101.13 g/mol
InChI Key: QHSQNVPDKNGRJW-UHFFFAOYSA-N
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Description

2H-1,2,4,6-Thiatriazine is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,2,4,6-Thiatriazine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of thiosemicarbazide derivatives with suitable electrophiles. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2H-1,2,4,6-Thiatriazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

2H-1,2,4,6-Thiatriazine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.

Mechanism of Action

The mechanism of action of 2H-1,2,4,6-Thiatriazine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and ion channels.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Thiadiazine: Another heterocyclic compound with similar structural features but different chemical properties.

    1,2,4-Triazine: Lacks the sulfur atom, leading to different reactivity and applications.

    1,3,4-Thiadiazole: Contains a different arrangement of nitrogen and sulfur atoms, resulting in unique properties.

Uniqueness

2H-1,2,4,6-Thiatriazine is unique due to its specific arrangement of sulfur and nitrogen atoms within the ring structure. This arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

290-93-7

Molecular Formula

C2H3N3S

Molecular Weight

101.13 g/mol

IUPAC Name

2H-1,2,4,6-thiatriazine

InChI

InChI=1S/C2H3N3S/c1-3-2-5-6-4-1/h1-2H,(H,3,4,5)

InChI Key

QHSQNVPDKNGRJW-UHFFFAOYSA-N

Canonical SMILES

C1=NC=NSN1

Origin of Product

United States

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